L-Alanyl-O-(2-methylbenzoyl)-L-serine
Description
L-Alanyl-O-(2-methylbenzoyl)-L-serine is a synthetic serine derivative characterized by an L-alanyl group linked to the serine backbone and a 2-methylbenzoyl ester substitution at the hydroxyl group of serine. Its molecular formula is C₁₄H₁₈N₂O₅, with a molecular weight of 294.31 g/mol and a CAS registry number 921934-59-0 . Structurally, the compound combines peptide and aromatic ester functionalities, which may influence its solubility, stability, and biological interactions.
Properties
CAS No. |
921934-48-7 |
|---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-methylbenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-8-5-3-4-6-10(8)14(20)21-7-11(13(18)19)16-12(17)9(2)15/h3-6,9,11H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t9-,11-/m0/s1 |
InChI Key |
AWLAAGXVAKBLOG-ONGXEEELSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- The stereospecificity of serine derivatives is critical for NOD2 activation. Substitutions like O-benzyl-L-serine introduce lipophilicity without compromising activity, suggesting that the 2-methylbenzoyl group in the target compound could similarly enhance bioavailability .
- Unlike MDP derivatives with L-threonine, which decouple pyrogenic and adjuvant effects, serine-based analogs maintain balanced immunostimulatory profiles .
Glycopeptide Derivatives: Tn- and T-Antigen Haptens
Glycopeptides featuring serine-linked carbohydrates are critical in immune recognition. Notable examples include:
Key Findings :
- The esterification or glycosylation of serine’s hydroxyl group (as in the target compound’s 2-methylbenzoyl substitution) alters molecular recognition. While glycosylation directs immune responses, aromatic ester groups may confer metabolic stability or receptor-binding specificity .
Acylated Serine Derivatives in Neuroprotection and Metabolism
L-Serine and its derivatives are studied for neuroprotective and antioxidant effects:
Key Findings :
- L-Serine itself attenuates lysosomal dysfunction by restoring cathepsin D levels and suppressing lipid accumulation in neurons . Its esterified derivatives, like the target compound, may prolong half-life or improve blood-brain barrier penetration.
- Bacterial chemotaxis studies show that serine derivatives (e.g., O-phosphono-L-serine) act as chemoattractants at micromolar concentrations, suggesting that aromatic substitutions could modulate microbial interactions .
Structural Analogs in Drug Design
Aromatic and aliphatic substitutions on serine influence pharmacological properties:
Key Findings :
- Lipophilic groups (e.g., benzyl, methylbenzoyl) enhance membrane permeability but may reduce aqueous solubility. The 2-methylbenzoyl group in the target compound balances these properties .
- Peptide-backbone modifications (e.g., alanyl addition) can stabilize secondary structures or mimic endogenous peptides, as seen in MDP analogs .
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